2-Pentylcyclopropane-1-carbonyl chloride
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Overview
Description
2-Pentylcyclopropane-1-carbonyl chloride: is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of a carbonyl chloride group further enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pentylcyclopropane with phosgene (COCl₂) under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2-Pentylcyclopropane-1-carbonyl chloride may involve large-scale cyclopropanation reactions using carbenes or carbenoids, followed by chlorination reactions to introduce the carbonyl chloride group. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Pentylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from oxidation.
Scientific Research Applications
Chemistry: 2-Pentylcyclopropane-1-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, it can be used to study the effects of cyclopropane derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: The compound may serve as a precursor in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require cyclopropane derivatives as building blocks .
Mechanism of Action
The mechanism of action of 2-Pentylcyclopropane-1-carbonyl chloride involves its high reactivity due to the strained cyclopropane ring and the electrophilic carbonyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
- Cyclopropane-1-carbonyl chloride
- 2-Methylcyclopropane-1-carbonyl chloride
- 2-Ethylcyclopropane-1-carbonyl chloride
Comparison: 2-Pentylcyclopropane-1-carbonyl chloride is unique due to its pentyl substituent, which imparts different steric and electronic properties compared to other cyclopropane derivatives. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
90722-23-9 |
---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-pentylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
WUDMPSNFDRPHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC1C(=O)Cl |
Origin of Product |
United States |
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